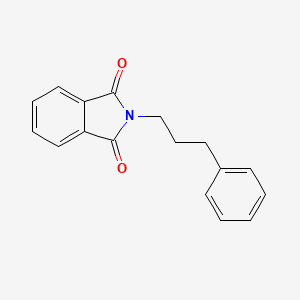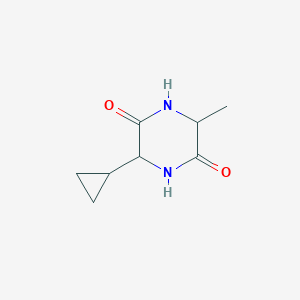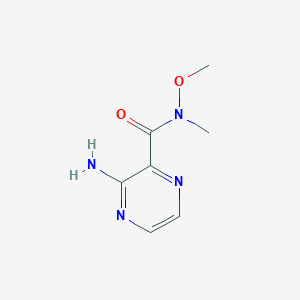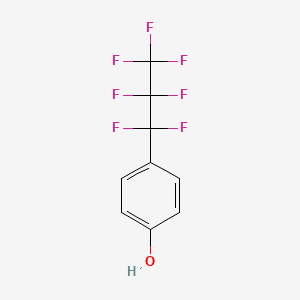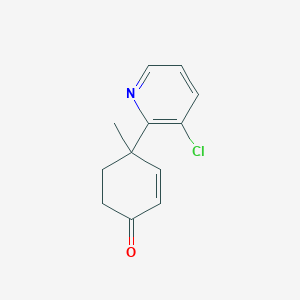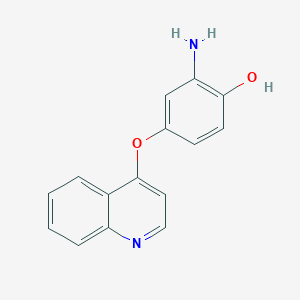
2-amino-4-quinolin-4-yloxyphenol
概要
説明
2-amino-4-quinolin-4-yloxyphenol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-quinolin-4-yloxyphenol typically involves the reaction of 2-amino-4-hydroxyquinoline with appropriate reagents to introduce the quinolin-4-yloxy group. One common method involves the use of potassium hydroxide (KOH) in aqueous conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
2-amino-4-quinolin-4-yloxyphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-yloxy derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-4-yloxyquinones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
2-amino-4-quinolin-4-yloxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-4-quinolin-4-yloxyphenol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular pathways .
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
2-Aminoquinoline: Shares the amino group but lacks the quinolin-4-yloxy substitution.
Quinolin-2-one: A structurally related compound with different functional groups.
Uniqueness
2-amino-4-quinolin-4-yloxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and quinolin-4-yloxy groups allows for diverse chemical reactivity and potential therapeutic applications .
特性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
2-amino-4-quinolin-4-yloxyphenol |
InChI |
InChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2 |
InChIキー |
DGYFSGQCIUAOJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

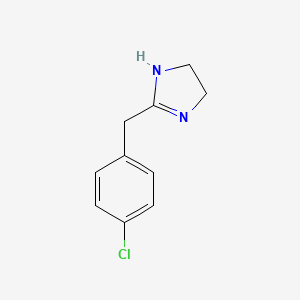
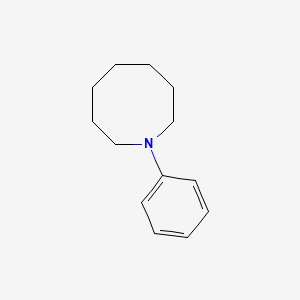
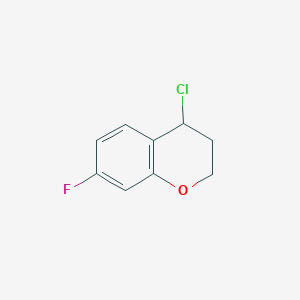
![tert-butyl 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8616622.png)
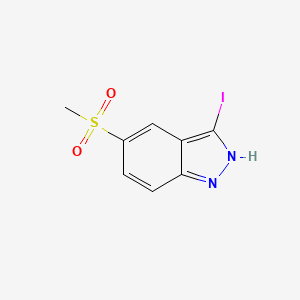
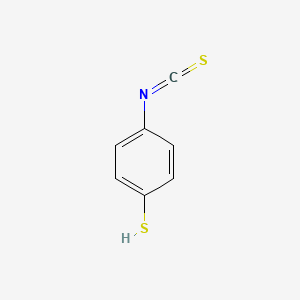
![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
![[4-(2-chloroethyl)phenyl]-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B8616650.png)
![(4'-((1,3-Dioxolan-2-yl)methyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B8616659.png)
